3-Bromo-4-chloro-5-fluoro-2-methylaniline 3-Bromo-4-chloro-5-fluoro-2-methylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18651368
InChI: InChI=1S/C7H6BrClFN/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,11H2,1H3
SMILES:
Molecular Formula: C7H6BrClFN
Molecular Weight: 238.48 g/mol

3-Bromo-4-chloro-5-fluoro-2-methylaniline

CAS No.:

VCID: VC18651368

Molecular Formula: C7H6BrClFN

Molecular Weight: 238.48 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-chloro-5-fluoro-2-methylaniline -

Description

3-Bromo-4-chloro-5-fluoro-2-methylaniline is an aromatic amine compound with the molecular formula C7H6BrClFN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, fluorine, and methyl groups. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science, due to its unique structural features and potential biological activities.

Synthesis Methods

The synthesis of 3-Bromo-4-chloro-5-fluoro-2-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine. Subsequent halogenation steps introduce the bromine, chlorine, and fluorine substituents. For example, starting from 2-methylaniline, nitration can be performed to introduce a nitro group, which is then reduced to an amine. Halogenation reactions using reagents such as bromine, chlorine, and fluorine sources under controlled conditions yield the desired product.

Organic Synthesis

3-Bromo-4-chloro-5-fluoro-2-methylaniline serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique combination of halogen substituents allows for versatile chemical modifications.

Pharmaceuticals

The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities. It has shown promise in cancer treatment by inhibiting the KRAS protein, which is implicated in many cancers.

Materials Science

It can be used in the development of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines expressing mutant KRAS. It has shown promise in reducing cell viability and inducing apoptosis in these cancer cells.

Synergistic Effects

Preliminary studies suggest that when combined with other chemotherapeutic agents, this compound may enhance therapeutic efficacy through synergistic mechanisms.

Comparison with Similar Compounds

Compound NameMolecular FormulaCAS NumberMolecular Weight
3-Bromo-4-chloro-5-fluoro-2-methylanilineC7H6BrClFN2368909-54-8238.48 g/mol
5-Bromo-4-fluoro-2-methylanilineC7H7BrFN627871-16-3204.04 g/mol
4-Bromo-2-fluoro-3-methylanilineC7H7BrFN1540204-53-2204.04 g/mol

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-fluoro-2-methylaniline depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and selectivity towards these targets.

Potential Therapeutic Applications

Given its potential to inhibit KRAS, this compound is particularly relevant in the treatment of cancers where KRAS mutations are prevalent, such as pancreatic and colorectal cancers.

Product Name 3-Bromo-4-chloro-5-fluoro-2-methylaniline
Molecular Formula C7H6BrClFN
Molecular Weight 238.48 g/mol
IUPAC Name 3-bromo-4-chloro-5-fluoro-2-methylaniline
Standard InChI InChI=1S/C7H6BrClFN/c1-3-5(11)2-4(10)7(9)6(3)8/h2H,11H2,1H3
Standard InChIKey KUNXZOZUAWARDC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1N)F)Cl)Br
PubChem Compound 139345965
Last Modified Aug 10 2024

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